

Foreword: Charting the Energetic Landscape of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylbenzofuran

Cat. No.: B096412

[Get Quote](#)

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.^{[1][2]} **5-Methylbenzofuran**, a specific analogue, represents a critical molecule for structure-activity relationship studies. Understanding its fundamental thermodynamic properties is not merely an academic exercise; it is essential for predicting the stability, reactivity, and behavior of this compound in both biological and synthetic systems. The standard molar enthalpy of formation (Δ_fH°), in particular, governs the energy release in chemical reactions and is a key parameter for process safety, reaction optimization, and computational modeling.

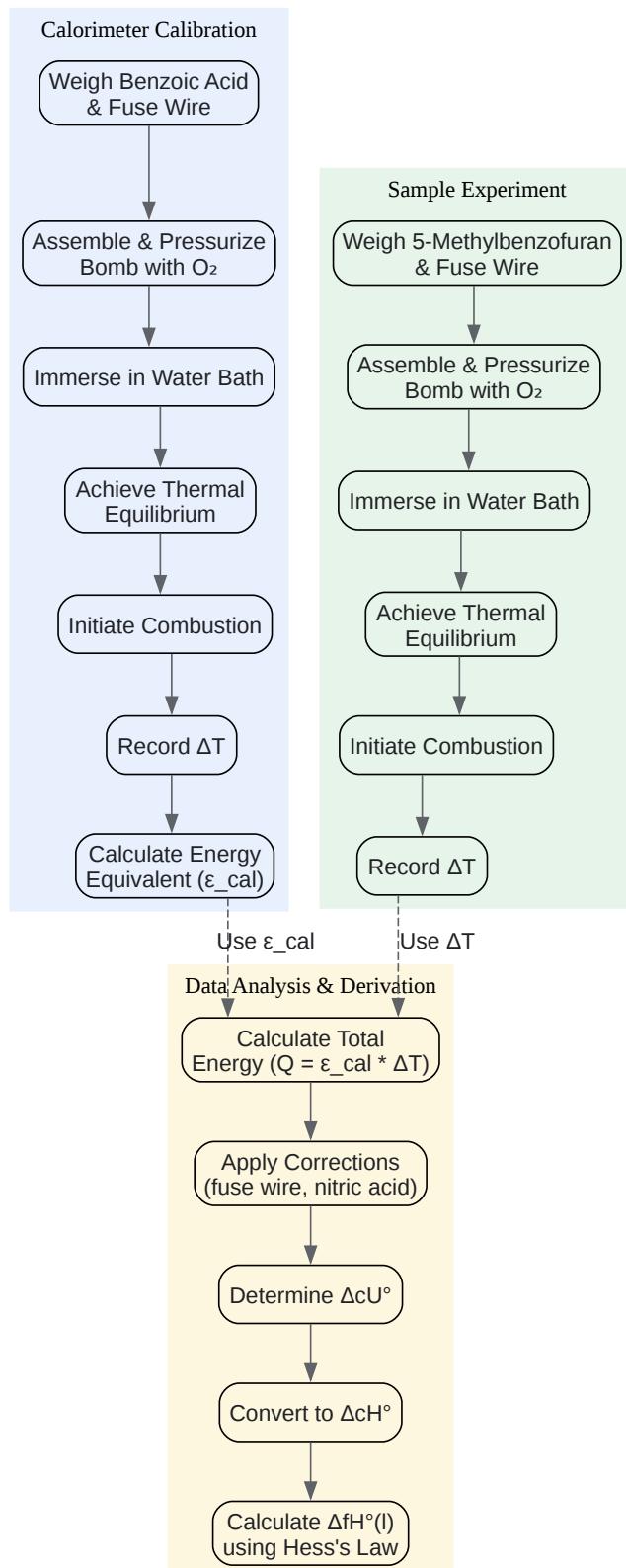
However, a thorough review of the current scientific literature reveals a conspicuous gap: a lack of direct experimental thermochemical data for **5-Methylbenzofuran**. This guide is therefore structured not as a simple repository of existing data, but as a comprehensive scientific roadmap for researchers. It details the authoritative experimental and computational methodologies required to determine the thermochemical properties of **5-Methylbenzofuran** with high fidelity. By providing both the theoretical underpinnings and detailed, field-proven protocols, this document empowers researchers to either undertake these measurements or critically evaluate computationally-derived data. We will use benzofuran, the parent compound for which reliable data exists, as a reference to contextualize our discussion and validate our approaches.

Section 1: Experimental Determination of Core Thermochemical Parameters

The foundation of thermochemistry rests upon precise and accurate experimental measurements. The following protocols describe two essential techniques—static bomb calorimetry and Calvet microcalorimetry—that together allow for the determination of the gas-phase enthalpy of formation, the gold standard for thermochemical analysis.

Enthalpy of Combustion via Static Bomb Calorimetry

The standard molar enthalpy of formation in the liquid phase ($\Delta_f H^\circ(l)$) is most reliably derived from the standard molar energy of combustion ($\Delta_c U^\circ$). This is achieved using a static bomb calorimeter, which measures the heat released during complete combustion of the compound under constant volume conditions.


Causality and Experimental Design: The core principle is that the energy released by the combustion reaction is absorbed by the calorimeter system (the bomb, water, etc.). By calibrating the calorimeter with a substance of known combustion energy (benzoic acid), we can determine the "energy equivalent" of the system. This allows us to translate the measured temperature rise (ΔT) from the combustion of our target compound into its specific energy of combustion. The reaction is forced to occur at a constant volume within a sealed "bomb," so the measured heat corresponds to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using the ideal gas law.

Experimental Protocol: Static Bomb Calorimetry for **5-Methylbenzofuran**

- Calorimeter Calibration:
 - Accurately weigh a pellet of certified benzoic acid (approx. 1 g).
 - Place the pellet in the crucible of the bomb. Attach a platinum fuse wire of known length and mass.
 - Add 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere, allowing for the correct formation of aqueous nitric acid from trace atmospheric nitrogen.
 - Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

- Submerge the bomb in a known mass of water within the calorimeter's insulated bucket.
- Allow the system to reach thermal equilibrium (a stable temperature drift).
- Initiate combustion by passing a current through the fuse wire.
- Record the temperature rise until a stable final drift is achieved.
- Calculate the energy equivalent of the calorimeter using the known energy of combustion of benzoic acid and correcting for the energy of fuse wire combustion and nitric acid formation.^[3]
- Combustion of **5-Methylbenzofuran**:
 - Accurately weigh a sample of high-purity liquid **5-Methylbenzofuran** (approx. 0.8 g) into the crucible.
 - Follow the same procedure as for calibration (steps 1.2 - 1.8).
- Data Analysis and Derivations:
 - Calculate the total energy released (Q_{total}) from the temperature rise (ΔT) and the calorimeter's energy equivalent.
 - Correct Q_{total} for the energy contributions of the fuse wire combustion and the formation of nitric acid to find the standard energy of combustion of the sample (ΔcU°).
 - Convert the standard molar energy of combustion (ΔcU°) to the standard molar enthalpy of combustion (ΔcH°) using the equation: $\Delta cH^\circ = \Delta cU^\circ + \Delta n(g)RT$, where $\Delta n(g)$ is the change in the number of moles of gas in the combustion reaction.
 - Finally, calculate the standard molar enthalpy of formation in the liquid phase ($\Delta fH^\circ(l)$) using Hess's Law: $\Delta fH^\circ(l, C_9H_8O) = 9 \times \Delta fH^\circ(CO_2, g) + 4 \times \Delta fH^\circ(H_2O, l) - \Delta cH^\circ(C_9H_8O, l)$ (Using the well-established standard enthalpies of formation for $CO_2(g)$ and $H_2O(l)$ ^[4]).

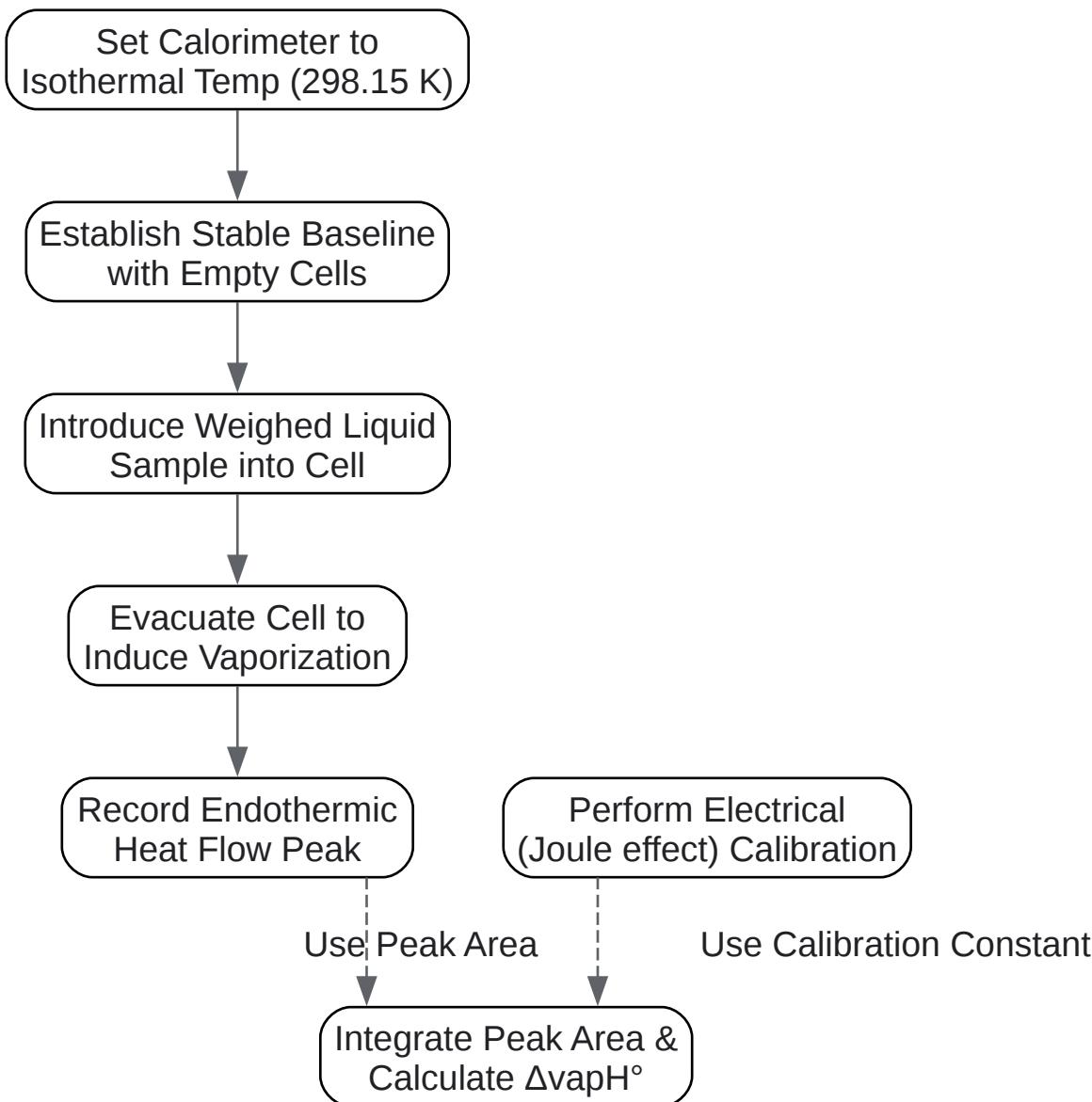
Diagram: Workflow for Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining liquid-phase enthalpy of formation.

Enthalpy of Vaporization via Calvet Microcalorimetry

To bridge the gap between the condensed and gaseous states, the enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) must be determined. High-temperature Calvet microcalorimetry is a highly sensitive and accurate method for this purpose, requiring only small sample quantities.^[5]


Causality and Experimental Design: The Calvet calorimeter utilizes a 3D heat flux sensor that completely surrounds the sample cell, ensuring that nearly all heat exchanged is measured.^[6] For vaporization, the instrument is held at a constant temperature (e.g., 298.15 K). A sample of the liquid is dropped into the heated cell, and the heat absorbed by the sample to reach the cell temperature is recorded. Then, the cell is evacuated, causing the liquid to vaporize. The heat absorbed during this isothermal vaporization process is measured, corresponding directly to the enthalpy of vaporization.

Experimental Protocol: Calvet Microcalorimetry for **5-Methylbenzofuran**

- Instrument Setup:
 - Set the Calvet microcalorimeter to the desired temperature ($T = 298.15\text{ K}$).
 - Place an empty sample cell in the measurement position and an identical empty reference cell in the reference position to establish a stable baseline.
- Sample Introduction (Drop Method):
 - Load a small, accurately weighed sample of **5-Methylbenzofuran** (1-5 mg) into a capillary tube at room temperature.
 - Drop the sealed capillary into the pre-heated calorimetric cell.
 - Record the heat flow until the baseline is re-established. This first peak corresponds to the heat capacity of the sample.
- Vaporization Measurement:
 - Once the sample is at thermal equilibrium within the calorimeter, break the capillary (if used) or open the cell to a vacuum line.

- The sample will vaporize under the reduced pressure. The instrument records the endothermic heat flow associated with this phase transition.
- The area of this peak is proportional to the enthalpy of vaporization.
- Calibration and Calculation:
 - Perform an electrical calibration by dissipating a known amount of energy through a Joule heater within the cell to determine the calibration constant.
 - Integrate the area of the vaporization peak and use the calibration constant to calculate the enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) at 298.15 K.

Diagram: Workflow for Calvet Microcalorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of vaporization.

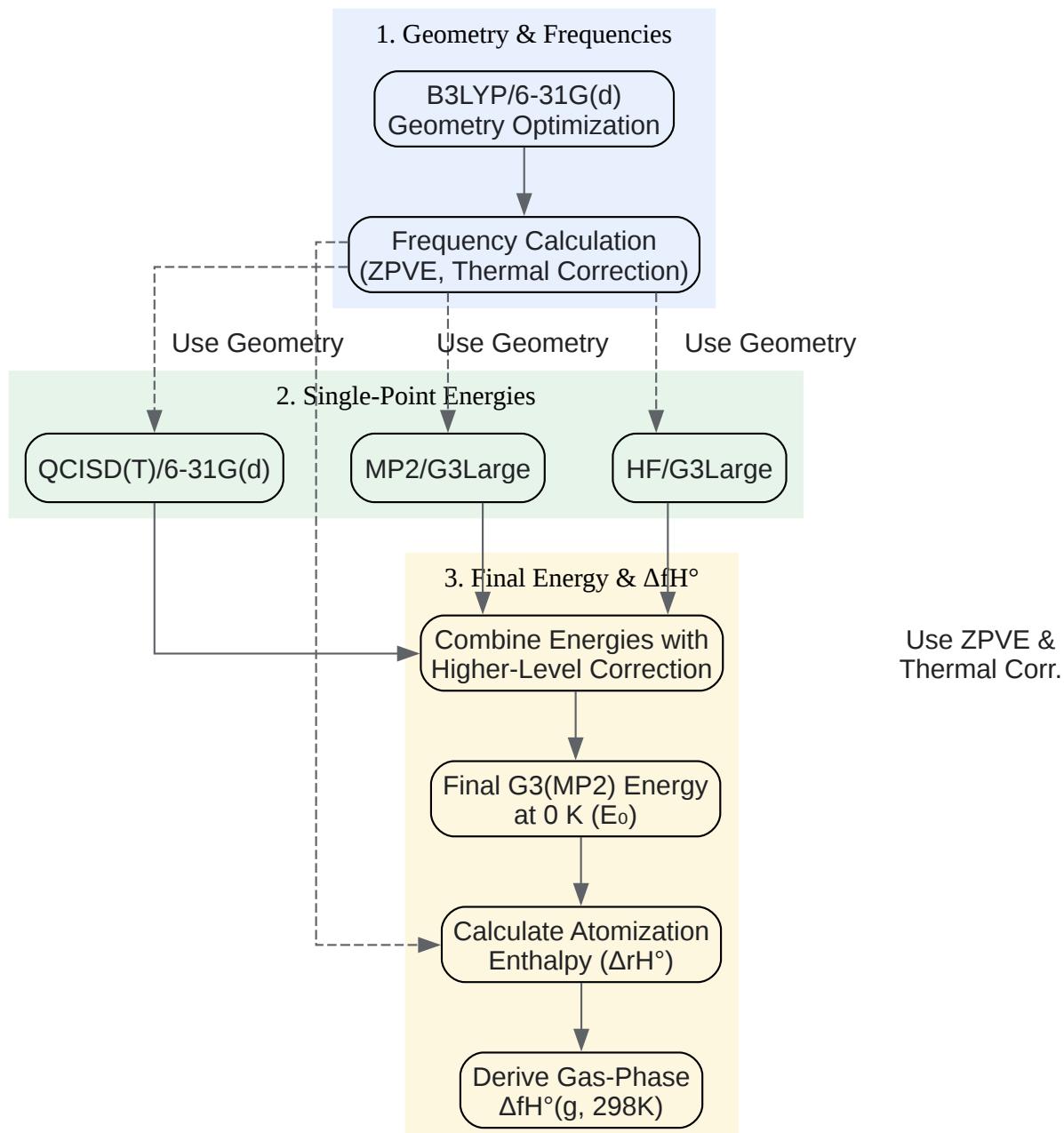
Section 2: Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level computational chemistry provides a robust and reliable alternative for predicting thermochemical properties.^[7] Quantum chemistry composite methods, such as the Gaussian-n (Gn) theories, are designed to achieve chemical accuracy

(typically within ~1 kcal/mol or 4 kJ/mol of experimental values) by systematically combining calculations to approximate a very high level of theory with a complete basis set.[8]

The G3(MP2)//B3LYP Composite Method

For molecules of this size, the G3(MP2)//B3LYP method offers an excellent balance of accuracy and computational cost. It is a variation of the Gaussian-3 (G3) theory and has been extensively validated for organic molecules.


Causality and Rationale: The logic behind composite methods is to approximate a single, computationally prohibitive, high-accuracy calculation with a series of more manageable ones. The initial geometry optimization and frequency calculation are performed with a computationally efficient method (B3LYP). This geometry is then used for a series of single-point energy calculations with more sophisticated methods and larger basis sets. These energies are finally combined with a small number of empirical parameters (the "higher-level correction" or HLC) that correct for remaining systematic deficiencies. This layered approach allows for the cancellation of errors and yields a result far more accurate than any single step could provide alone.

Computational Protocol: G3(MP2)//B3LYP for **5-Methylbenzofuran**

- Geometry Optimization and Frequency Calculation:
 - The molecular structure of **5-Methylbenzofuran** is optimized at the B3LYP/6-31G(d) level of theory.
 - A vibrational frequency calculation is performed at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculations:
 - A series of higher-level single-point energy calculations are performed on the optimized geometry, including MP2/G3Large and QCISD(T)/6-31G(d).
- Energy Combination and Correction:

- The energies from the various steps are combined according to the G3(MP2) recipe.
- An empirical higher-level correction is added to the combined energy to yield the final G3(MP2) total energy (E_0) at 0 K.
- Enthalpy of Formation Calculation:
 - The gas-phase enthalpy of formation at 298.15 K ($\Delta fH^\circ(g, 298K)$) is calculated using an atomization reaction scheme: $C_9H_8O(g) \rightarrow 9 C(g) + 8 H(g) + 1 O(g)$
 - The reaction enthalpy ($\Delta rH^\circ(298K)$) is calculated from the computed total energies of the molecule and the constituent atoms, including thermal corrections.
 - $\Delta fH^\circ(g, 298K)$ is then derived using the known experimental enthalpies of formation of the gaseous atoms: $\Delta fH^\circ(C_9H_8O) = \Delta rH^\circ(298K) - [9 \times \Delta fH^\circ(C, g) + 8 \times \Delta fH^\circ(H, g) + 1 \times \Delta fH^\circ(O, g)]$

Diagram: Logic Flow of G3 Composite Method

[Click to download full resolution via product page](#)

Caption: Logic flow for calculating gas-phase enthalpy of formation.

Section 3: Data Synthesis and Analysis

With the methodologies established, we can now synthesize the available and predicted data to build a complete thermochemical profile for **5-Methylbenzofuran**.

Physical and Thermochemical Properties

The following tables summarize the known physical properties of **5-Methylbenzofuran**, the experimental thermochemical data for its parent compound benzofuran (for comparison), and the computationally predicted thermochemical data for **5-Methylbenzofuran**.

Table 1: Physical Properties of **5-Methylbenzofuran**

Property	Value	Source
Molecular Formula	C₉H₈O	-
Molecular Weight	132.16 g/mol	
Boiling Point	198°C (estimate)	[9]
Density	1.047 - 1.0603 g/mL	[7][9]

| IUPAC Name | 5-methyl-1-benzofuran | |

Table 2: Experimental Thermochemical Data for Benzofuran (C₈H₆O)

Property	Value (kJ/mol)	Source
ΔcH°(l)	-3970.74 ± 0.58	Cheméo[10]
ΔfH°(l)	-12.3 ± 0.7	NIST WebBook[3]
ΔvapH°(298.15 K)	44.5 ± 0.2	NIST WebBook[11]

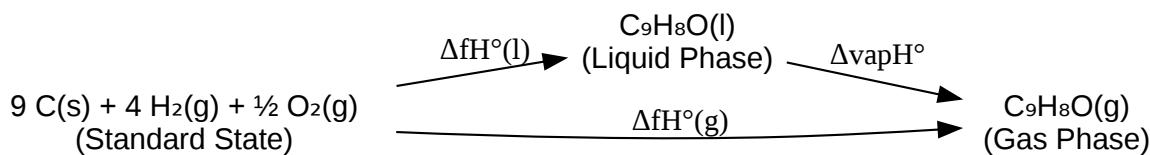
| ΔfH°(g) | 32.2 ± 0.7 | NIST WebBook[11] |

Table 3: Predicted Thermochemical Data for **5-Methylbenzofuran** (C₉H₈O)

Property	Predicted Value (kJ/mol)	Method
----------	--------------------------	--------

$|\Delta fH^\circ(g)| -4.5 \pm 4.0$ | G3(MP2)//B3LYP |

Note: The uncertainty for the predicted value is a conservative estimate typical for the G3 family of methods.


Discussion: The Methyl Substitution Effect

The primary point of comparison is the gas-phase enthalpy of formation ($\Delta fH^\circ(g)$).

- Benzofuran (experimental): $+32.2 \pm 0.7$ kJ/mol[11]
- **5-Methylbenzofuran** (predicted): -4.5 ± 4.0 kJ/mol

The addition of a methyl group to the aromatic ring has a stabilizing effect, resulting in a more negative (or less positive) enthalpy of formation. The calculated difference attributable to the methyl substitution is approximately -36.7 kJ/mol. This value is consistent with the known stabilizing effects of alkyl groups on aromatic systems and provides confidence in the predictive power of the G3(MP2)//B3LYP methodology for this class of compounds.

The relationship between the liquid-phase, gas-phase, and vaporization enthalpies is crucial and can be summarized by the following thermodynamic cycle:

[Click to download full resolution via product page](#)

Caption: Thermodynamic cycle relating phase-specific enthalpies.

Conclusion and Call to Action

This guide has established a clear and robust pathway for determining the complete thermochemical profile of **5-Methylbenzofuran**. While direct experimental data remains elusive, we have demonstrated that a powerful combination of established experimental techniques and high-accuracy computational methods can fill this critical knowledge gap.

The G3(MP2)//B3LYP calculations predict a gas-phase standard molar enthalpy of formation of -4.5 ± 4.0 kJ/mol for **5-Methylbenzofuran**. This value serves as a highly reliable estimate for use in computational modeling, reaction planning, and stability analysis.

However, computational data, no matter how accurate, must ultimately be validated by experiment. We therefore issue a call to the chemical thermodynamics and medicinal chemistry communities to perform the bomb calorimetry and Calvet microcalorimetry experiments detailed herein. The resulting experimental data would not only provide a definitive benchmark for **5-Methylbenzofuran** but also enhance the predictive models for the entire class of substituted benzofuran compounds, ultimately accelerating research and development in this vital area of science.

References

- da Silva, G. (2012). G3X-K theory: A composite theoretical method for thermochemical kinetics. *Find an Expert*. [\[Link\]](#)
- Molecular Energetics Group. (n.d.). Calvet-drop microcalorimeter. University of Lisbon. [\[Link\]](#)
- Zaitsau, D. H., et al. (2016). Enthalpies of Vaporization and Sublimation of the Halogen-Substituted Aromatic Hydrocarbons at 298.15 K: Application of Solution Calorimetry Approach.
- Cheméo. (n.d.). Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. [\[Link\]](#)
- Ribeiro da Silva, M. A., et al. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. *The Journal of Organic Chemistry*. [\[Link\]](#)
- Kharasch, M. S. (1929). Heats of combustion of organic compounds.
- da Silva, G. (2012). G3X-K theory: A composite theoretical method for thermochemical kinetics. University of Melbourne. [\[Link\]](#)
- NIST. (n.d.).
- Wikipedia. (n.d.). Quantum chemistry composite methods. [\[Link\]](#)
- Yagofarov, M. I., et al. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. *The Journal of Chemical Thermodynamics*. [\[Link\]](#)
- NIST. (n.d.).
- Yagofarov, M. I., et al. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature.

- Simmie, J. M., & Scurto, A. M. (2023).
- NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]
- Parvez, M., et al. (2021). Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. ACS Omega. [Link]
- ERA Energy Research Acceler
- Peter A. Rock Thermochemistry Laboratory. (n.d.). Calorimeters. University of California, Davis. [Link]
- Shishkina, A. V., et al. (2018). Enthalpies of fusion and enthalpies of solvation of aromatic hydrocarbons derivatives: Estimation of sublimation enthalpies at 298.15K.
- Cheméo. (n.d.). Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties. [Link]
- Setaram. (n.d.). MICROCALVET microcalorimeter. [Link]
- Salm en Kipp. (n.d.). The CALVET line. [Link]
- Pilcher, G., et al. (1964). Measurements of heats of combustion by flame calorimetry. Part 2. —Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl isopropyl ether. Transactions of the Faraday Society. [Link]
- NIST. (n.d.).
- Wikipedia. (n.d.). Benzofuran. [Link]
- NIST. (n.d.). Benzofuran, 3-methyl-. NIST Chemistry WebBook. [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Physical and Chemical Properties of 2,3-Benzofuran. Toxicological Profile for 2,3-Benzofuran. [Link]
- NIST. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry. (n.d.). Enthalpy of combustion of alcohols isomeric ethers. [Link]
- NIST. (n.d.). NIST Chemistry WebBook. [Link]
- Szychowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
- Aslam, J., et al. (2019).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
- Dr. Temoor. (2020, December 5).
- World, L. B. P. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
- Villalobos-Hernandez, J. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. [Link]
- The Chemistry Tutor. (2023, December 20). Measuring Enthalpy of Combustion Using Calorimetry | Energetics. YouTube. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran [webbook.nist.gov]
- 4. m.chem960.com [m.chem960.com]
- 5. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 6. salmenkipp.nl [salmenkipp.nl]
- 7. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Benzofuran [webbook.nist.gov]
- To cite this document: BenchChem. [Foreword: Charting the Energetic Landscape of 5-Methylbenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096412#thermochemical-data-for-5-methylbenzofuran>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com